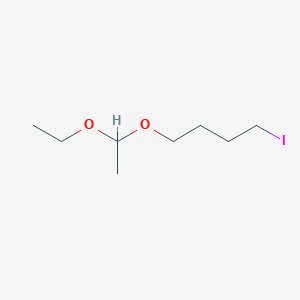
1-(1-Ethoxyethoxy)-4-iodobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethoxyethoxy)-4-iodobutane is an organic compound with the molecular formula C8H17IO2 It is a derivative of butane, where an iodine atom is attached to the fourth carbon and an ethoxyethoxy group is attached to the first carbon
Méthodes De Préparation
The synthesis of 1-(1-Ethoxyethoxy)-4-iodobutane typically involves the reaction of 4-iodobutanol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate acetal, which is then hydrolyzed to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(1-Ethoxyethoxy)-4-iodobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1-(1-Ethoxyethoxy)-4-butanol.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction Reactions: The ethoxyethoxy group can be reduced to yield simpler alcohol derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1-Ethoxyethoxy)-4-iodobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(1-Ethoxyethoxy)-4-iodobutane involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biochemical effects.
Comparaison Avec Des Composés Similaires
1-(1-Ethoxyethoxy)-4-iodobutane can be compared with other similar compounds, such as:
1-(1-Ethoxyethoxy)-4-bromobutane: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications.
1-(1-Ethoxyethoxy)-4-chlorobutane: Contains a chlorine atom, leading to different chemical properties and uses.
1-(1-Ethoxyethoxy)-4-fluorobutane: The presence of a fluorine atom imparts unique characteristics, such as increased stability and different reactivity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which makes it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
78647-37-7 |
|---|---|
Formule moléculaire |
C8H17IO2 |
Poids moléculaire |
272.12 g/mol |
Nom IUPAC |
1-(1-ethoxyethoxy)-4-iodobutane |
InChI |
InChI=1S/C8H17IO2/c1-3-10-8(2)11-7-5-4-6-9/h8H,3-7H2,1-2H3 |
Clé InChI |
QPOZKZZFXOJASC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


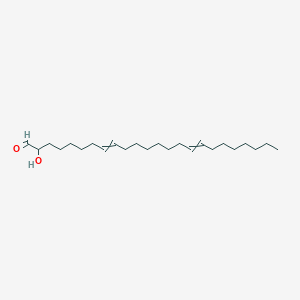
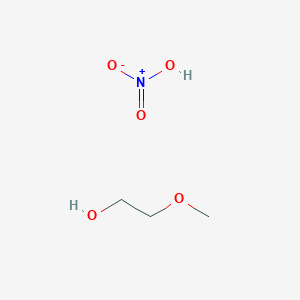
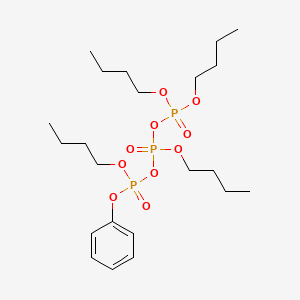
![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)

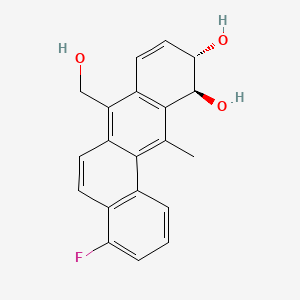
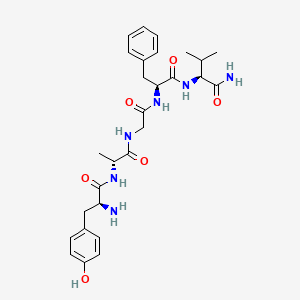
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
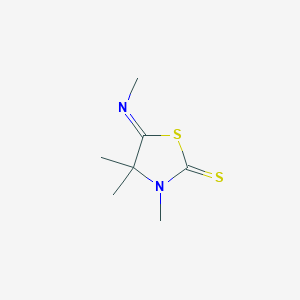

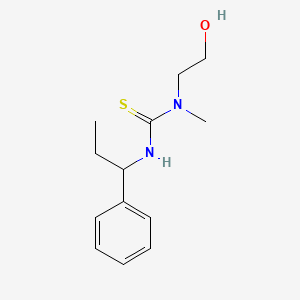
![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)
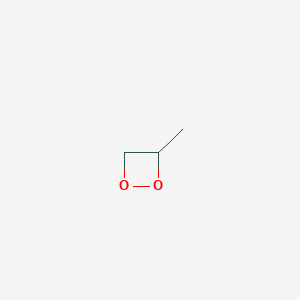
![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)
